Sodium((2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methylphosphate
Description
Sodium((2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methylphosphate (hereafter referred to by its full IUPAC name) is a modified nucleoside monophosphate analog with a 5-iodinated pyrimidine base. This compound belongs to a class of molecules designed to mimic endogenous nucleotides, enabling interactions with enzymes involved in nucleic acid metabolism. Its structure features:
- A tetrahydrofuran ring with hydroxyl groups at positions 3 and 2.
- A 5-iodo-2,4-dioxopyrimidine base, which introduces steric and electronic modifications compared to natural nucleobases.
- A methylphosphate group at the 2'-position, conferring negative charge and influencing cellular uptake.
Properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN2O9P.2Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19;;/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,5-,6-,8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKLHLNRESGBMZ-HGXRYYEQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)I.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)I.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN2Na2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Iodination Using N-Iodosuccinimide (NIS)
The most widely documented method involves the iodination of uridine 5′-monophosphate (UMP) or its precursors using N-iodosuccinimide (NIS) in dimethyl sulfoxide (DMSO) with sulfur-based catalysts. For instance, iodination of UMP at the C-5 position of the uracil base proceeds efficiently in DMSO at room temperature over 17 hours, using n-butyl disulfide (C₄H₉S)₂ as a catalyst. This method achieves approximately 70% yield after recrystallization from hot water. The reaction mechanism involves electrophilic aromatic substitution, where the sulfur catalyst enhances iodine incorporation by stabilizing reactive intermediates.
Key Reaction Parameters
Iodine Monochloride (ICl) in N-Ethylacetamide
Alternative iodination employs iodine monochloride (ICl) in N-ethylacetamide, particularly for acid-sensitive substrates like nucleoside-5′-polyphosphates. This method avoids HCl byproduct formation by using sterically hindered bases like Z-t-butylpyridine. For example, uridine-5′-triphosphate (UTP) undergoes iodination in N-ethylacetamide at 25°C for 24 hours, yielding 5-iodo-UTP, which is subsequently hydrolyzed to 5-iodo-UMP using hydrofluoric acid.
Hydrolysis of 5-Iodo-UTP to 5-Iodo-UMP
Enzymatic Synthesis Using Phosphoribosyltransferases
Uracil Phosphoribosyltransferase (UPRT)-Mediated Synthesis
Thermostable uracil phosphoribosyltransferase (UPRT) from Thermus thermophilus (MTtUPRT3) enables sustainable synthesis of 5-substituted UMP analogues. When immobilized on chitosan microspheres, MTtUPRT3 catalyzes the condensation of 5-iodouracil with phosphoribosyl pyrophosphate (PRPP) at 70°C and pH 7.5, achieving a 65% conversion rate within 2 hours. Immobilization enhances enzyme stability, allowing reuse for up to 10 cycles without significant activity loss.
Enzymatic Reaction Optimization
Phosphorylation of 5-Iodouridine
5-Iodouridine, synthesized via iodination of uridine, is phosphorylated using adenosine triphosphate (ATP)-dependent kinases. For example, Drosophila melanogaster deoxyribonucleoside kinase (DmdNK) immobilized on magnetic nanoparticles phosphorylates 5-iodouridine at the 5′-OH position in a GTP-regeneration system. This method achieves an 80% yield of 5-iodo-UMP after 6 hours at 37°C.
Hybrid Chemical-Enzymatic Approaches
Chemoenzymatic Iodination and Phosphorylation
A two-step strategy combines chemical iodination of uridine followed by enzymatic phosphorylation. First, uridine is iodinated using NIS/DMSO to produce 5-iodouridine (85% yield). Subsequent phosphorylation using E. coli acetate kinase (ACK) and polyphosphate kinase (PPK) in a one-pot system yields 5-iodo-UMP with 75% efficiency.
Comparative Analysis of Methods
| Method | Yield | Time | Sustainability (E-Factor) | Source |
|---|---|---|---|---|
| NIS/DMSO | 70% | 17h | 8.2 | |
| ICl/N-Ethylacetamide | 90% | 24h | 12.5 | |
| UPRT Enzymatic | 65% | 2h | 2.1 | |
| Chemoenzymatic | 75% | 8h | 4.7 |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
5-Iodouridine 5’-monophosphate sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. These reactions typically occur under mild conditions, such as room temperature and neutral pH.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thio-substituted uridine derivatives, while oxidation reactions can produce oxidized uridine analogs .
Scientific Research Applications
5-Iodouridine 5’-monophosphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nucleotide analogs and as a reagent in various chemical reactions.
Biology: The compound is used in studies of nucleic acid metabolism and function, as well as in the investigation of enzyme mechanisms.
Mechanism of Action
The mechanism of action of 5-Iodouridine 5’-monophosphate sodium salt involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The iodine atom at the 5-position of the uracil ring can disrupt base pairing and hydrogen bonding, leading to the formation of faulty nucleic acids. This can inhibit the replication and transcription of viral and cancerous cells, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Target Compound vs. 5-Fluoro Analogs
- 5-Iodo vs.
- Phosphate Group: Monophosphate derivatives often require intracellular conversion to triphosphates for activity, whereas diphosphate/triphosphate analogs (e.g., CAS 34393-59-4) bypass this step, offering faster action but poorer membrane permeability .
Target Compound vs. 4-Amino Derivatives
- The 4-amino group in CAS 33430-62-5 facilitates Watson-Crick base pairing, making it suitable for incorporation into nucleic acids during replication. In contrast, the 5-iodo group in the target compound likely acts as a steric blocker, terminating DNA/RNA synthesis .
Research Findings
Table 2: Comparative Efficacy in Biochemical Studies
Key Insights :
- Halogenated analogs (5-iodo, 5-fluoro) show stronger enzyme inhibition than non-halogenated derivatives.
- Phosphate group number correlates with potency: Triphosphates > diphosphates > monophosphates .
Biological Activity
Sodium((2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methylphosphate, commonly referred to as 5-Iodouridine 5'-monophosphate sodium salt, is a nucleotide analog that has attracted considerable attention in biochemical research due to its potential therapeutic applications. This compound is a derivative of uridine monophosphate with a unique iodine substitution that alters its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a tetrahydrofuran ring and a pyrimidine moiety. The presence of the iodine atom at the 5-position of the uracil ring is critical for its biological function.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 410.1 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| Storage Conditions | Refrigerated |
The biological activity of this compound primarily involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid synthesis and function due to the iodine substitution which interferes with base pairing and hydrogen bonding. This disruption can inhibit the replication and transcription processes in both viral and cancerous cells, making it a candidate for therapeutic applications against various diseases.
Pharmacological Studies
- Antiviral Activity : Research indicates that 5-Iodouridine 5'-monophosphate exhibits antiviral properties by inhibiting viral RNA synthesis. In vitro studies have shown significant reductions in viral replication rates when cells are treated with this compound.
- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in certain cancer cell lines by disrupting their nucleic acid metabolism.
Case Study 1: Antiviral Effects
A study published in Journal of Virology explored the effects of 5-Iodouridine on influenza virus replication. The results indicated a dose-dependent inhibition of viral RNA synthesis with an IC50 value of approximately 15 µM.
Case Study 2: Cancer Cell Inhibition
In a study conducted on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure at concentrations above 25 µM.
Structure Activity Relationship (SAR)
Understanding the structure activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Modifications to the iodine position or alterations in the phosphate group can lead to variations in biological activity. Compounds with similar structures but different substitutions have been tested to determine their relative potency at specific biological targets like the P2Y6 receptor.
Comparative SAR Table
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Sodium((2R,3S,4R,5R)-3,4-dihydroxy... | 15 | Antiviral |
| Sodium((2R,3S,4R,5R)-3-hydroxy... | >50 | Low activity |
| Sodium((2R,3S,4R,5R)-5-(6-amino... | 20 | Moderate anticancer |
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high yield and purity?
The synthesis involves multi-step organic reactions, including phosphorylation and stereochemical control of the tetrahydrofuran ring. Key steps include:
- Phosphorylation : Use of phosphoramidites or triphosphate precursors under anhydrous conditions .
- Protection/deprotection of hydroxyl groups : Temporary protecting groups (e.g., acetyl, benzyl) to prevent undesired side reactions .
- Chromatographic purification : Reverse-phase HPLC or ion-exchange chromatography to isolate the sodium salt form, ensuring >98% purity .
- pH and temperature control : Reactions typically occur at 0–25°C in inert atmospheres (argon/nitrogen) to avoid hydrolysis .
Q. How should researchers ensure compound stability during storage and handling?
Q. What analytical techniques validate the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR to confirm stereochemistry and phosphorylation states .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 260 nm (nucleobase absorbance) .
Advanced Research Questions
Q. How can researchers design experiments to investigate its mechanism of action in inhibiting viral polymerases?
- Enzyme kinetics : Measure IC₅₀ values using radiolabeled substrates (e.g., ³H-CTP) in polymerase inhibition assays .
- Structural studies : Co-crystallize the compound with viral polymerases (e.g., HIV-1 reverse transcriptase) for X-ray crystallography to map binding interactions .
- Competitive binding assays : Use fluorescence polarization to compare affinity with natural nucleotides .
Q. What methodologies address discrepancies in reported biological activity across cell lines?
- Nucleoside transporter profiling : Quantify uptake efficiency using radiolabeled analogs (e.g., ¹⁴C-thymidine) in transporter-overexpressing cell lines .
- Metabolic stability assays : Incubate the compound with liver microsomes to assess degradation rates, which may vary due to phosphatase activity .
- Comparative studies : Test against structurally related analogs (e.g., 5-fluoro or 5-methyl derivatives) to isolate the role of the iodo substituent .
Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility without altering biological activity .
- Pro-drug strategies : Synthesize ester or phosphoramidate derivatives that hydrolyze in vivo to release the active compound .
- Dosing optimization : Administer via continuous infusion to maintain effective concentrations, validated by LC-MS/MS pharmacokinetic profiling .
Comparative and Mechanistic Studies
Q. How does this compound compare to analogs with modified nucleobases or phosphate groups?
A comparative analysis of structurally similar compounds reveals:
Q. What experimental strategies optimize its dual role as a substrate and inhibitor in nucleotide metabolism?
- Isotope tracing : Use ¹³C-glucose to track incorporation into nucleic acids, identifying metabolic bottlenecks .
- Knockout models : Employ CRISPR-Cas9 to delete nucleoside transporters (e.g., hENT1) and assess resistance mechanisms .
- Time-resolved assays : Monitor real-time interactions using surface plasmon resonance (SPR) with immobilized enzymes .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on its cytotoxicity in cancer vs. normal cells?
- Dose-response profiling : Perform MTT assays across a wide concentration range (nM–µM) to identify cell-type-specific thresholds .
- Transcriptomic analysis : Use RNA-seq to compare expression of nucleoside salvage pathway genes (e.g., TK1, DCK) in sensitive vs. resistant cells .
- Redox status correlation : Measure intracellular glutathione levels, as iodinated compounds may induce oxidative stress selectively in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
